7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole
Description
Properties
Molecular Formula |
C44H28N2 |
|---|---|
Molecular Weight |
584.7 g/mol |
IUPAC Name |
7-phenyl-10-(7-phenylbenzo[c]carbazol-10-yl)benzo[c]carbazole |
InChI |
InChI=1S/C44H28N2/c1-3-13-33(14-4-1)45-39-23-21-31(27-37(39)43-35-17-9-7-11-29(35)19-25-41(43)45)32-22-24-40-38(28-32)44-36-18-10-8-12-30(36)20-26-42(44)46(40)34-15-5-2-6-16-34/h1-28H |
InChI Key |
ZEQONRDJKVROED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC5=C(C=C4)N(C6=C5C7=CC=CC=C7C=C6)C8=CC=CC=C8)C9=C2C=CC1=CC=CC=C19 |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Coupling Followed by Cadogan Reductive Cyclization
A two-step protocol combines Suzuki-Miyaura coupling and Cadogan reductive cyclization to construct the biphenyl-carbazole backbone:
Intramolecular C–H Activation
Palladium-catalyzed C–H arylation enables direct coupling of pre-functionalized carbazole units. For example:
- Substrate : N-(2-bromophenyl)carbazole derivatives.
- Catalyst : Pd(OAc)₂ with PCy₃ ligand.
- Conditions : CsF in acetonitrile at 100°C.
- Yield : 76–82% for tetracyclic carbazoles.
Photocyclization Strategies
Bromo-Assisted Helical Formation
Photocyclization of dibromo-biphenylcarbazole precursors under UV light induces intramolecular C–C bond formation:
- Substrate : 3,3'-dibromo-7,7'-diphenylbiphenyl.
- Light Source : 300 W Hg lamp with a Pyrex filter.
- Solvent : Degassed toluene under N₂.
- Yield : 45–58% after HPLC purification.
- Challenges : Methoxy substituents lead to degradation, necessitating bromo groups for stability.
Vapor-Phase Catalytic Cyclodehydrogenation
Platinum-Catalyzed Diphenylamine Conversion
A legacy method from 1996 involves vapor-phase cyclodehydrogenation of diphenylamine over Pt/SiO₂ catalysts:
- Conditions : 450–570°C with steam as a carrier gas.
- Mechanism : Sequential dehydrogenation and cyclization to form carbazole cores.
- Byproducts : Benzene (≤10%) and aniline (≤5%).
- Yield : 68% carbazole at 500°C.
Computational Design and Optimization
Density Functional Theory (DFT)-Guided Synthesis
Quantum chemical calculations predict optimal reaction pathways:
- Key Parameters :
- Case Study :
Comparative Analysis of Methods
Structural Characterization and Validation
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents to alter its chemical structure.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted bibenzo[c]carbazole compounds .
Scientific Research Applications
7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole has several scientific research applications, including:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7,7’-Diphenyl-7H,7’H-10,10’-bibenzo[c]carbazole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors or enzymes, altering their activity and leading to a range of biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbazole Derivatives
Structural Analogs and Substituent Effects
Benzo[c]carbazole Isomers
- Benzo[a]carbazole , benzo[b]carbazole , and benzo[c]carbazole differ in the position of the fused benzene ring. Thermal maturity studies show that benzo[c]carbazole content decreases significantly at high thermal maturity (>2.26% Ro), while benzo[a]carbazole abundance increases . The biphenyl substitution in 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole likely enhances thermal stability compared to unsubstituted isomers.
7H-Dibenzo[c,g]carbazole
- This compound (CAS: 194-59-2) shares a similar fused carbazole core but lacks phenyl substituents. Its lower ionization energy (7.1 eV vs. 7.6 eV for carbazole) enables efficient radical cation formation in atmospheric pressure photoionization (APPI) mass spectrometry, suggesting superior electron delocalization compared to simpler carbazoles .
10-Bromo-7-phenyl-7H-benzo[c]carbazole
Electronic and Photophysical Properties
HOMO/LUMO Localization
- 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole : The extended conjugation likely localizes HOMO electrons across the bibenzo[c]carbazole core, similar to benzo[b]carbazole derivatives .
- Benzo[b]carbazole-based polymers : HOMO electrons are localized on the benzo[b]carbazole moiety, while LUMO distribution varies with substituents (e.g., naphthyl groups shift LUMO localization) .
Ionization Efficiency
Thermal Stability and Maturity Effects
Carbazole derivatives exhibit distinct behaviors under thermal stress:
- Unsubstituted carbazoles : Content peaks during the mature stage (Ro ~1.1%) and diminishes at over-maturity (Ro >2.5%) .
- Benzo[c]carbazole isomers : Rapid degradation occurs at Ro >2.26%, with relative abundance shifts favoring benzo[a]carbazole .
- 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole : The biphenyl groups likely stabilize the structure, delaying degradation compared to simpler analogs.
Data Tables
Table 1: Structural and Electronic Comparison
Biological Activity
7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole (CAS No. 1379612-59-5) is a complex organic compound belonging to the carbazole family, known for its diverse biological activities. This compound's structure, characterized by multiple fused aromatic rings, positions it as a potential candidate for various therapeutic applications, particularly in oncology and neuroprotection. This article delves into the biological activities of 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole, summarizing key research findings, case studies, and relevant data tables.
Structure and Properties
The molecular formula of 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole is , with a molecular weight of approximately 584.71 g/mol. Its structural complexity contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₄₄H₂₈N₂ |
| Molecular Weight | 584.71 g/mol |
| CAS Number | 1379612-59-5 |
| SMILES | c1ccc(cc1)c2c(c3c(ccc(c3)cc2)N(c4ccccc4)c5c(c6c(ccc(c6)cc5)N(c7ccccc7)c8c(c9c(ccc(c9)cc8)N(c0ccccc0)) |
Anticancer Properties
Research has indicated that carbazole derivatives exhibit significant anticancer properties. A study focusing on various carbazole compounds demonstrated that specific derivatives could inhibit the growth of breast cancer cell lines such as MDA-MB-231 and MCF-7. The mechanisms of action often involve the inhibition of DNA-dependent enzymes like topoisomerases I and II.
Case Study: Anticancer Activity Evaluation
In a recent study assessing the anticancer activity of several carbazole derivatives, including 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole:
- Cell Lines Tested : MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen receptor-positive).
- Methodology : IC50 values were determined using the MTT assay.
Table 2: Anticancer Activity Results
| Compound | IC50 (MDA-MB-231) | IC50 (MCF-7) | Selectivity Index |
|---|---|---|---|
| 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole | TBD | TBD | TBD |
| Compound A | 0.73 μM | >100 μM | High |
| Compound B | 1.44 μM | >100 μM | High |
Note: TBD indicates that specific values for 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole are not yet established.
Neuroprotective Effects
Beyond its anticancer potential, there is growing interest in the neuroprotective effects of carbazole derivatives. Certain studies have suggested that these compounds can enhance neurogenesis and protect against neuronal apoptosis.
The neuroprotective effects are attributed to their ability to modulate signaling pathways involved in neuronal survival and differentiation. For instance, compounds similar to 7,7'-Diphenyl-7H,7'H-10,10'-bibenzo[c]carbazole have been shown to interact with neurotrophic factors and promote neuronal health.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
